molecular formula C21H14FNO4S B1235283 5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid

5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid

Cat. No.: B1235283
M. Wt: 395.4 g/mol
InChI Key: PLLOPZCELZQFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid is a dibenzothiazepine.

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of new compounds with potential for significant pharmacological interest. For instance, novel benzodiazepine-containing gamma-secretase inhibitors have been designed for potential use in Alzheimer's disease, incorporating substituted hydrocinnamide C-3 side chain, showing highly potent compounds for therapeutic applications (Churcher et al., 2003).

Anticonvulsant Activity

Compounds derived from the base chemical structure have been tested for anticonvulsant activity, showing excellent results in comparison to standard drugs like diazepam. This highlights the compound's potential in developing new anticonvulsant therapies (Narayana et al., 2006).

Antimicrobial and Antifungal Activity

Derivatives of this compound have been synthesized and evaluated for antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains. This research pathway opens opportunities for the development of new antimicrobial and antifungal agents (Kumar et al., 2013).

Anti-Proliferative Activity

Further advancements in the chemical synthesis of derivatives have led to the evaluation of anti-proliferative activities, particularly against human cancer cell lines. Some compounds have shown significant synergistic antitumor properties, indicating potential pharmaceutical applications for cancer therapy (Wu et al., 2017).

Molecular Docking and Biological Evaluation

The compound and its derivatives have also been subject to molecular docking and biological evaluation studies, aiming to understand their mechanism of action and enhance their pharmacological profile for various therapeutic applications, including anti-inflammatory and cytotoxic activities (Thakral et al., 2022).

Properties

Molecular Formula

C21H14FNO4S

Molecular Weight

395.4 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

InChI

InChI=1S/C21H14FNO4S/c22-16-7-3-1-5-14(16)12-23-17-11-13(21(25)26)9-10-19(17)28(27)18-8-4-2-6-15(18)20(23)24/h1-11H,12H2,(H,25,26)

InChI Key

PLLOPZCELZQFPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC(=C3)C(=O)O)S(=O)C4=CC=CC=C4C2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC(=C3)C(=O)O)S(=O)C4=CC=CC=C4C2=O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid
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5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid
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5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid
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5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid
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5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid
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5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid

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